METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group attached to a 4-methylphenyl ring at the 4th position, and a methyl ester group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.
Material Science: Explored for its use in the development of organic electronic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, making it a potential anti-cancer agent.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can influence signaling pathways related to inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-FLUOROQUINOLINE-2-CARBOXYLATE: Lacks the methoxy and 4-methylphenyl groups, resulting in different biological activities.
METHYL 4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE: Lacks the fluorine atom, which may affect its reactivity and potency.
6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLIC ACID: The carboxylic acid form, which may have different solubility and bioavailability properties.
Uniqueness
METHYL 6-FLUORO-4-[(4-METHYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the combination of its fluorine atom, methoxy group, and methyl ester, which collectively contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
methyl 6-fluoro-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-5-13(6-4-12)11-24-18-10-17(19(22)23-2)21-16-8-7-14(20)9-15(16)18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBTSKFUZKEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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